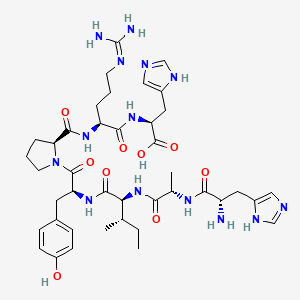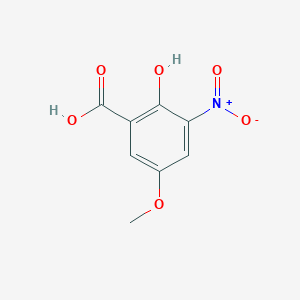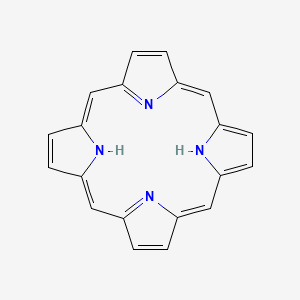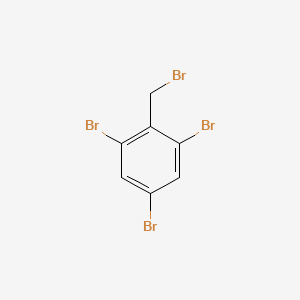
N-(2-hydroxy-3-methyl-5-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-methyl-5-nitrophenyl)acetamide is an organic compound with a complex structure that includes a nitro group, a hydroxyl group, and an acetamide group attached to a benzene ring. This compound is of interest due to its potential bioactivity and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-methyl-5-nitrophenyl)acetamide typically involves the nitration of 2-hydroxy-3-methylphenyl acetamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization and purification to obtain the final product.
化学反応の分析
Types of Reactions
N-(2-hydroxy-3-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of N-(2-hydroxy-3-methyl-5-aminophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
N-(2-hydroxy-3-methyl-5-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential bioactivity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-hydroxy-3-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group may also play a role in its bioactivity by forming hydrogen bonds with target proteins or enzymes .
類似化合物との比較
Similar Compounds
- N-(2-hydroxy-5-nitrophenyl)acetamide
- N-(2-hydroxy-3-nitrophenyl)acetamide
- N-(2-methoxy-5-nitrophenyl)acetamide
Uniqueness
N-(2-hydroxy-3-methyl-5-nitrophenyl)acetamide is unique due to the presence of both the hydroxyl and nitro groups on the aromatic ring, which can influence its reactivity and bioactivity. The methyl group at the 3-position also adds to its distinct chemical properties compared to other similar compounds .
特性
CAS番号 |
33150-08-2 |
|---|---|
分子式 |
C9H10N2O4 |
分子量 |
210.19 g/mol |
IUPAC名 |
N-(2-hydroxy-3-methyl-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-7(11(14)15)4-8(9(5)13)10-6(2)12/h3-4,13H,1-2H3,(H,10,12) |
InChIキー |
ZHAGCIGDVFNQSW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)NC(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)




![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)

![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)





